molecular formula C19H18N2O2S B2659142 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034407-67-3

2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Cat. No.: B2659142
CAS No.: 2034407-67-3
M. Wt: 338.43
InChI Key: WXPVRFBHRZZWAY-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound featuring a distinctive molecular framework that combines methoxyphenyl, thienyl, and pyridyl motifs linked by an acetamide group. This specific architecture is of significant interest in modern pesticidal research, particularly in the development of novel insecticides. Compounds with thienylpyridyl and acetamide components have been identified as promising scaffolds for creating new active agents . Research on structurally similar molecules has demonstrated that this class of compounds can exhibit potent insecticidal activities against pests such as Plutella xylostella L. and Mythimna separata Walker . The mechanism of action is believed to involve the modulation of biological targets, potentially including the ryanodine receptor (RyR), which is a known target for commercial insecticides . The presence of the thiophene and pyridine heterocycles, along with the flexible acetamide linker, may facilitate key interactions with these enzymatic targets, leading to the disruption of insect nervous system function. Furthermore, the methoxyphenyl subunit is a common pharmacophore that can enhance the molecule's bioavailability and target binding affinity. As such, this compound serves as a valuable chemical intermediate and a lead structure for researchers engaged in the design, synthesis, and biological evaluation of new generations of pest control agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-23-17-6-2-4-14(10-17)11-18(22)21-12-15-5-3-8-20-19(15)16-7-9-24-13-16/h2-10,13H,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXPVRFBHRZZWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common approach is to start with the methoxyphenyl derivative and introduce the acetamide group through acylation reactions. The thiophenyl-pyridinyl moiety can be incorporated via cross-coupling reactions, such as Suzuki or Stille coupling, under palladium catalysis. Reaction conditions often include the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and bases such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds structurally related to 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide have shown potent inhibition against various cancer cell lines, suggesting a mechanism involving the modulation of signaling pathways such as the phosphoinositide 3-kinase (PI3K) pathway . The selectivity of these compounds for specific isoforms of PI3K indicates their potential as targeted therapies.

Insecticidal Properties

The compound has also been evaluated for its insecticidal activity. Studies demonstrated that certain derivatives possess larvicidal effects against pests such as the oriental armyworm and diamondback moth. At a concentration of 200 mg/L, some compounds achieved up to 100% lethality in laboratory settings . This suggests potential applications in agricultural pest management.

Antimicrobial Activity

There is emerging evidence that compounds similar to This compound may exhibit antimicrobial properties. Research has focused on their ability to inhibit metallo-beta-lactamases, enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics . This positions the compound as a candidate for developing new antimicrobial agents.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications on the thiophene and pyridine rings have been explored to enhance biological activity while reducing toxicity. For instance, substituents at specific positions have been shown to significantly affect binding affinity and selectivity towards biological targets .

Case Studies

Study FocusFindingsReference
Anticancer ActivityInhibition of cancer cell proliferation via PI3K pathway modulation
Insecticidal ActivityEffective larvicidal activity against oriental armyworm at 200 mg/L
Antimicrobial ActivityPotential inhibitors of metallo-beta-lactamases, providing new avenues for antibiotic development

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the thiophenyl-pyridinyl moiety can form π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares the target compound with structurally related acetamide derivatives, emphasizing substituent variations and their implications:

Compound Name Key Substituents Biological/Industrial Relevance Source
Target: 2-(3-Methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide 3-Methoxyphenyl, pyridin-3-ylmethyl, thiophen-3-yl Hypothesized enzyme inhibition or receptor modulation N/A
2-(3-Cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide (5RGX) 3-Cyanophenyl, 4-methylpyridin-3-yl SARS-CoV-2 main protease inhibitor (Kd: −22 kcal/mol)
2-(5-Chlorothiophen-2-yl)-N-(pyridin-3-yl)acetamide (5RH1) 5-Chlorothiophen-2-yl, pyridin-3-yl Binds HIS163 and ASN142 in viral protease
Thenylchlor (2-chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide) Chloro, 3-methoxy-2-thienylmethyl Herbicide (pesticide use)
Verosudil (rac-(2R)-2-(dimethylamino)-N-(1-oxo-1,2-dihydroisoquinolin-6-yl)-2-(thiophen-3-yl)acetamide) Thiophen-3-yl, isoquinolinyl Rho kinase inhibitor (pharmaceutical)
N-(2-((3-Methoxyphenyl)(thiophen-3-yl)amino)ethyl)acetamide (Compound 1) 3-Methoxyphenyl, thiophen-3-yl, ethylamino Synthetic intermediate (m.p. 76–77°C)

Key Observations

Thiophen-3-yl vs. thiophen-2-yl (5RH1): The position of the thiophene substituent affects spatial orientation in enzyme active sites. For example, 5RH1’s 5-chlorothiophen-2-yl group interacts with HIS163, whereas the 3-yl variant might favor alternative residues .

Pharmacological vs. Industrial Applications: Chlorinated acetamides (e.g., thenylchlor) are pesticidal due to their electrophilic reactivity, whereas non-chlorinated analogs like the target compound are more likely to be explored for therapeutic uses (e.g., kinase inhibition, as seen in verosudil) .

Synthetic Routes :

  • The target compound’s synthesis likely involves coupling a 3-methoxyphenylacetic acid derivative with a (2-(thiophen-3-yl)pyridin-3-yl)methylamine intermediate, analogous to methods in (Schemes 3–5) .
  • Purification via silica gel chromatography (as in ) is standard for acetamides .

Physical Properties :

  • Melting points for similar compounds range from 76–77°C (’s Compound 1) to oily consistencies (Compound 9 in ), depending on substituent bulk and symmetry .

Biological Activity

The compound 2-(3-methoxyphenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, and pharmacological properties of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H16N2O2S\text{C}_{16}\text{H}_{16}\text{N}_{2}\text{O}_2\text{S}

This indicates a complex arrangement featuring a methoxy phenyl group, a thiophene ring, and a pyridine moiety, which contribute to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

  • Antiviral Activity : The compound has shown promising results against viral pathogens, particularly in inhibiting viral replication in vitro. In a study involving the Tobacco Mosaic Virus (TMV), derivatives of similar structures demonstrated enhanced affinity and biological activity, suggesting that modifications to the core structure can lead to improved efficacy against viral infections .
  • Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to reduce inflammatory markers such as TNF-α and IL-6. The presence of the methoxy group is believed to enhance these anti-inflammatory properties through modulation of signaling pathways involved in inflammation .
  • Anticancer Potential : The compound's structural components suggest potential anticancer activity. Similar compounds have been evaluated for their ability to inhibit cancer cell proliferation, particularly through mechanisms involving apoptosis and cell cycle arrest .

Case Studies

  • Antiviral Efficacy :
    • In vitro assays demonstrated that modifications at the C-2 position of similar compounds resulted in significant antiviral activity, with EC50 values ranging from 130 μM to 263 μM against various viral strains .
  • Inflammatory Response :
    • A study focused on related compounds indicated that those with electron-donating groups exhibited marked reductions in iNOS and COX-2 expressions, suggesting that our compound may similarly influence these pathways .
  • Anticancer Activity :
    • Research into structurally analogous compounds revealed their ability to induce apoptosis in cancer cell lines. The mechanism often involved the activation of caspases and modulation of Bcl-2 family proteins .

Data Tables

Biological ActivityMechanismReference
AntiviralInhibition of viral replication
Anti-inflammatoryReduction of TNF-α and IL-6 levels
AnticancerInduction of apoptosis

Q & A

Q. Basic

  • Storage : Keep under inert gas (N₂/Ar) in airtight containers at room temperature, protected from light .
  • Personal Protective Equipment (PPE) : Use gloves, lab coats, and eye protection due to potential irritancy .
  • Waste Disposal : Follow institutional guidelines for organic waste, particularly if halogen or sulfur moieties are present .

How can reaction parameters be optimized to enhance the yield and selectivity during the synthesis of this acetamide derivative?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Catalyst Screening : Palladium or copper catalysts may enhance coupling efficiency for thiophene-pyridine linkages .
  • Temperature Control : Lower temperatures (0–5°C) during condensation steps reduce side reactions .
    Computational tools (e.g., quantum chemical calculations) can predict optimal reaction pathways and intermediates .

What computational approaches are available to predict the reactivity and stability of intermediates in the synthesis pathway?

Q. Advanced

  • Reaction Path Search Methods : Quantum mechanics/molecular mechanics (QM/MM) simulations map energy barriers and transition states .
  • Density Functional Theory (DFT) : Models electronic interactions, such as charge distribution in the acetamide core and thiophene ring .
  • Machine Learning (ML) : Trained on reaction databases to suggest viable conditions (e.g., solvent, catalyst) for novel derivatives .

How should researchers address discrepancies in spectroscopic data when characterizing novel acetamide derivatives?

Q. Advanced

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing regioisomers) .
  • Isotopic Labeling : Use ¹³C or ¹⁵N labeling to trace specific functional groups in complex spectra .
  • Dynamic NMR Studies : Analyze temperature-dependent shifts to identify conformational flexibility in the pyridine-thiophene linkage .

What strategies can mitigate challenges in scaling up laboratory-scale syntheses of this compound?

Q. Advanced

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitro reductions) .
  • Process Analytical Technology (PAT) : Real-time monitoring (e.g., in-line HPLC) ensures consistency during scale-up .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

How can the biological activity of this compound be rationally explored in preclinical research?

Q. Advanced

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., methoxy position, thiophene substitution) and screen against target proteins .
  • Molecular Docking : Simulate binding to receptors (e.g., kinases, GPCRs) using the compound’s 3D structure .
  • In Vitro Assays : Prioritize cytotoxicity (MTT assay) and permeability (Caco-2 model) before in vivo studies .

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